molecular formula C17H13F3N2O B5140034 3,5-diphenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole

3,5-diphenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole

Cat. No. B5140034
M. Wt: 318.29 g/mol
InChI Key: RQJFFFLFFSHBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diphenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPTP and is a pyrazoline derivative.

Mechanism of Action

The mechanism of action of DPTP is not yet fully understood. However, it is believed that DPTP exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the activity of COX-2, DPTP reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
DPTP has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, DPTP has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPTP in lab experiments is its low toxicity, making it a safe compound to work with. In addition, DPTP is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using DPTP is its instability in solution, which can lead to inaccurate results in experiments.

Future Directions

There are several future directions for research on DPTP. One potential area of research is the development of DPTP-based drugs for the treatment of inflammatory diseases such as arthritis. Another potential area of research is the development of DPTP-based pesticides for use in agriculture. In addition, further studies are needed to fully understand the mechanism of action of DPTP and its potential applications in various fields.

Synthesis Methods

The synthesis of DPTP involves the reaction of 1,3-diphenyl-1,3-propanedione with trifluoroacetic acid hydrazide in the presence of acetic acid. This reaction results in the formation of DPTP as a yellow solid. The yield of DPTP can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

DPTP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPTP has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells. In agriculture, DPTP has been studied for its potential use as a pesticide as it has been shown to have insecticidal properties. In material science, DPTP has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)16(23)22-15(13-9-5-2-6-10-13)11-14(21-22)12-7-3-1-4-8-12/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJFFFLFFSHBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diphenyl-1-(trifluoroacetyl)-4,5-dihydro-1H-pyrazole

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